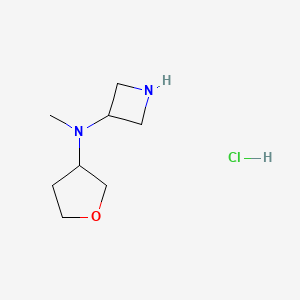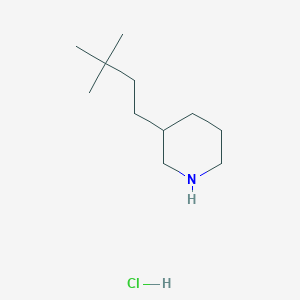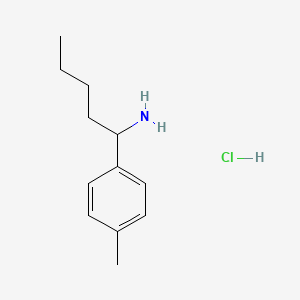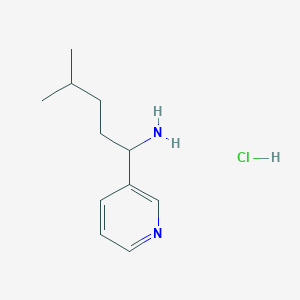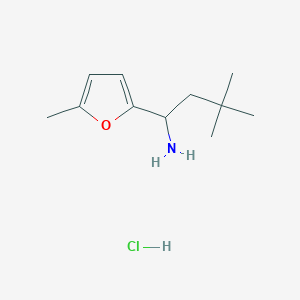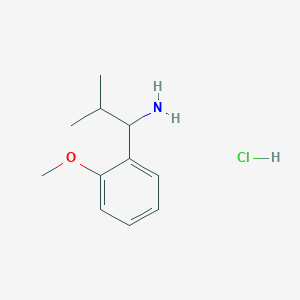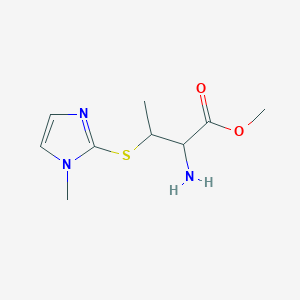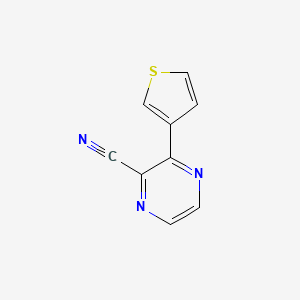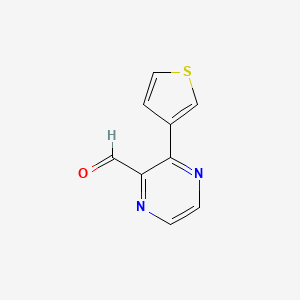![molecular formula C5H14ClN3O B1433015 3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride CAS No. 1423031-74-6](/img/structure/B1433015.png)
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride
Vue d'ensemble
Description
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride, also known as Metformin, is a medication used to treat type 2 diabetes. It is an oral anti-diabetic drug that helps to lower blood glucose levels by reducing glucose production in the liver and improving insulin sensitivity. In addition to its use in diabetes treatment, Metformin has also been studied for its potential applications in cancer treatment, aging, and cardiovascular disease.
Applications De Recherche Scientifique
Catalytic Activities and Organic Transformations : A study by Kundu et al. (2021) discusses the catalytic activities of dinuclear nickel complexes, which are inspired by the enzyme urease. Urease, known for its efficient catalysis of urea hydrolysis, contains a dinuclear Ni(II) cluster. This research focuses on mimicking the catalytic properties of urease and utilizing the products derived from catalytic reactions for further organic transformations in biological systems, potentially implicating the role of similar urea derivatives (Kundu et al., 2021).
Synthesis of Substituted Phenylureas : Research by Gardner, Moir, and Purves (1948) explores the synthesis of substituted phenylureas from methylated and ethylated vanillin. This research sheds light on the transformation of vanillin, a component derived from vanilla beans, into various chemical compounds, including those related to urea derivatives (Gardner et al., 1948).
Antioxidant Activity : George et al. (2010) conducted a study on the synthesis and evaluation of antioxidant activity of certain derivatives, which included reactions involving urea. This research is significant in the context of exploring the antioxidant properties of compounds related to 3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride (George et al., 2010).
Corrosion Inhibition : A study by Djenane et al. (2019) focuses on the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives and their efficiency in inhibiting corrosion. This is relevant for understanding the potential application of similar urea derivatives in protecting materials from corrosion (Djenane et al., 2019).
Antimicrobial Activities : Sharma et al. (2004) synthesized a number of compounds, including those involving urea, and evaluated their antimicrobial activities. This research contributes to understanding the potential of urea derivatives in combating microbial infections (Sharma et al., 2004).
Propriétés
IUPAC Name |
1-methyl-1-[2-(methylamino)ethyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-7-3-4-8(2)5(6)9;/h7H,3-4H2,1-2H3,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXZKOSXRWRWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



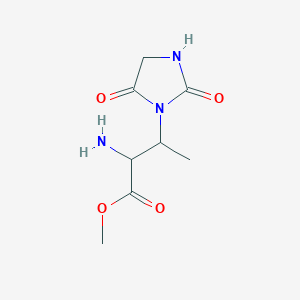
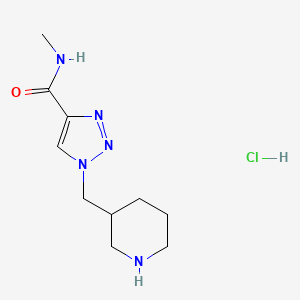
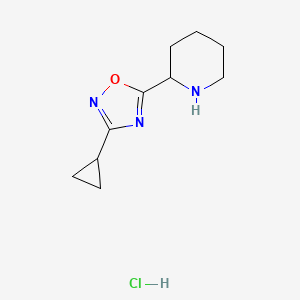
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
